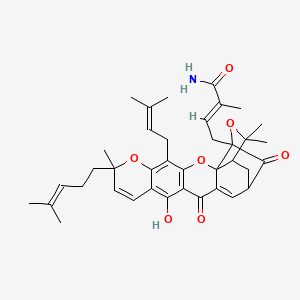
Gambogic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gambogic acid amide is a derivative of gambogic acid, a natural product extracted from the resin of Garcinia species. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound exhibits a complex caged xanthone structure, which contributes to its unique pharmacological profile .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gambogic acid amide typically involves the amidation of gambogic acid. One common method includes the reaction of gambogic acid with an amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned amidation reaction. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.
化学反应分析
Types of Reactions: Gambogic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, impacting the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Gambogic acid amide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various derivatives with enhanced biological activities.
Biology: The compound is used to study cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound exhibits potent anticancer properties, making it a promising candidate for cancer therapy.
作用机制
Gambogic acid amide exerts its effects through multiple mechanisms:
相似化合物的比较
Gambogic Acid: The parent compound from which gambogic acid amide is derived.
Neogambogic Acid: Another derivative with similar anticancer properties but distinct structural features.
Dimethyl-Gambogic Acid: A modified form with enhanced stability and biological activity.
Uniqueness: this compound is unique due to its selective binding to the TrkA receptor and its ability to penetrate the blood-brain barrier, making it particularly effective against glioma . Its distinct mechanism of action and potent anticancer properties set it apart from other similar compounds.
属性
分子式 |
C38H45NO7 |
|---|---|
分子量 |
627.8 g/mol |
IUPAC 名称 |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+ |
InChI 键 |
NFVXKLYWFCNBCO-LPYMAVHISA-N |
手性 SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)N)O)C)C |
规范 SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


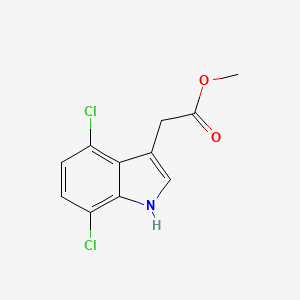
![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)


![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
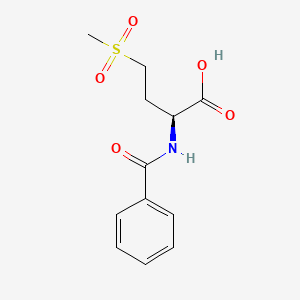
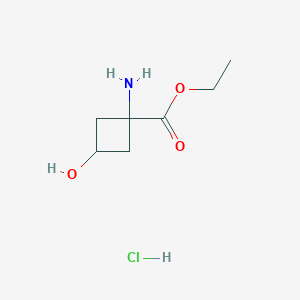

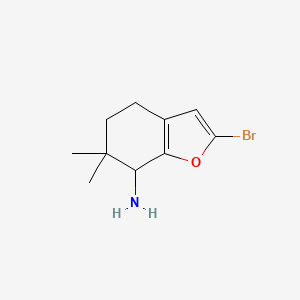

![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
